molecular formula C14H22N4O2S B12265239 1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B12265239
M. Wt: 310.42 g/mol
InChI Key: DDFUBVCYSGWLPB-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagent.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.

    Diazepane Formation: Construction of the diazepane ring through cyclization reactions involving appropriate diamines and alkylating agents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the pyrimidinyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-(Cyclopropanesulfonyl)-4-(2,6-dimethylpyrimidin-4-yl)-morpholine: Contains a morpholine ring instead of a diazepane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(2,6-dimethylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C14H22N4O2S/c1-11-10-14(16-12(2)15-11)17-6-3-7-18(9-8-17)21(19,20)13-4-5-13/h10,13H,3-9H2,1-2H3

InChI Key

DDFUBVCYSGWLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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